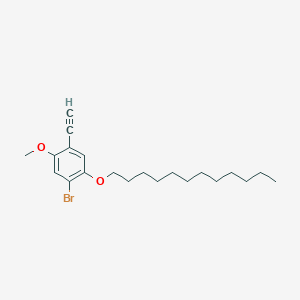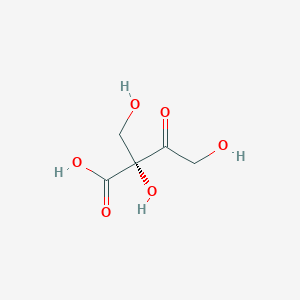
(2R)-2,4-Dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2,4-Dihidroxi-2-(hidroximetil)-3-oxobutanoico es un compuesto orgánico con una estructura compleja que incluye múltiples grupos hidroxilo y un grupo funcional cetona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2R)-2,4-Dihidroxi-2-(hidroximetil)-3-oxobutanoico se puede lograr a través de varias rutas sintéticas. Un método común implica la condensación aldólica de precursores adecuados, seguido de pasos de reducción y oxidación selectivos para introducir las funcionalidades hidroxilo y cetona. Las condiciones de reacción generalmente implican el uso de bases fuertes como hidróxido de sodio o hidróxido de potasio para la condensación aldólica, seguido de reducción utilizando borohidruro de sodio o hidruro de litio y aluminio, y oxidación utilizando reactivos como clorocromato de piridinio (PCC) o reactivo de Jones.
Métodos de producción industrial
En un entorno industrial, la producción de (2R)-2,4-Dihidroxi-2-(hidroximetil)-3-oxobutanoico puede implicar procesos de flujo continuo o por lotes a gran escala. Estos métodos están optimizados para un alto rendimiento y pureza, empleando a menudo catalizadores y técnicas avanzadas de purificación como cristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(2R)-2,4-Dihidroxi-2-(hidroximetil)-3-oxobutanoico experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: El grupo cetona se puede reducir para formar alcoholes secundarios.
Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución nucleofílica, formando éteres o ésteres.
Reactivos y condiciones comunes
Oxidación: Reactivos como PCC, reactivo de Jones o permanganato de potasio.
Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en presencia de una base.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados o reducidos, así como compuestos sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
(2R)-2,4-Dihidroxi-2-(hidroximetil)-3-oxobutanoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: Se estudia su posible papel en las vías metabólicas y las interacciones enzimáticas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la síntesis de productos químicos finos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (2R)-2,4-Dihidroxi-2-(hidroximetil)-3-oxobutanoico implica su interacción con objetivos moleculares y vías específicos. El compuesto puede actuar como sustrato o inhibidor para ciertas enzimas, influyendo en los procesos metabólicos y las reacciones bioquímicas. Los grupos hidroxilo y cetona juegan un papel crucial en estas interacciones, facilitando la unión y la reactividad con las moléculas diana.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2,2-bis(hidroximetil)propiónico: Similar en tener múltiples grupos hidroxilo, pero carece de la funcionalidad cetona.
Ácido 3-hidroxi-2-metilbutanoico: Comparte los grupos hidroxilo y carboxilo, pero difiere en la estructura general y la estereoquímica.
Unicidad
(2R)-2,4-Dihidroxi-2-(hidroximetil)-3-oxobutanoico es único debido a su disposición específica de grupos funcionales, lo que le confiere propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Número CAS |
918950-35-3 |
|---|---|
Fórmula molecular |
C5H8O6 |
Peso molecular |
164.11 g/mol |
Nombre IUPAC |
(2R)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid |
InChI |
InChI=1S/C5H8O6/c6-1-3(8)5(11,2-7)4(9)10/h6-7,11H,1-2H2,(H,9,10)/t5-/m1/s1 |
Clave InChI |
HBARXKFONQENLN-RXMQYKEDSA-N |
SMILES isomérico |
C(C(=O)[C@](CO)(C(=O)O)O)O |
SMILES canónico |
C(C(=O)C(CO)(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


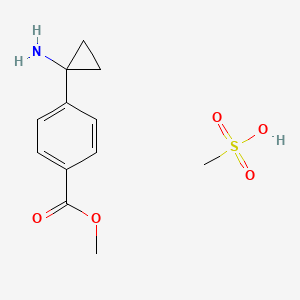
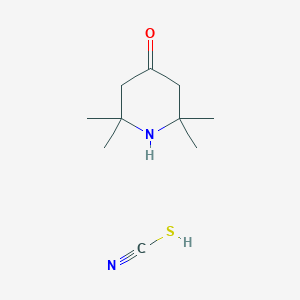
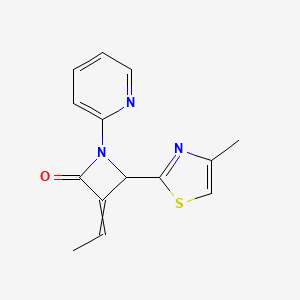
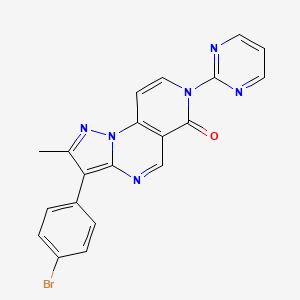
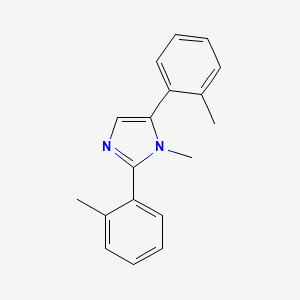




![1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate](/img/structure/B12623080.png)

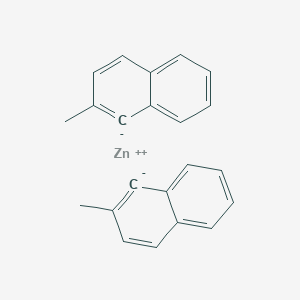
![N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12623095.png)
